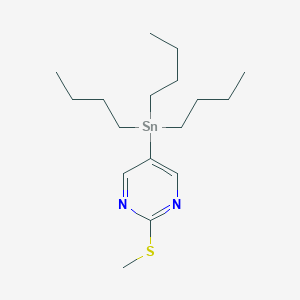

2-(Methylthio)-5-(tributylstannyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-methylsulfanylpyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUNYIXRVXVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376851 | |

| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120717-37-5 | |

| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-5-(tributylstannyl)pyrimidine

Executive Summary

This technical guide provides a comprehensive protocol for the synthesis, purification, and characterization of 2-(Methylthio)-5-(tributylstannyl)pyrimidine, a critical organostannane reagent in modern organic synthesis. Organotin compounds, particularly those functionalized with heterocyclic scaffolds, are indispensable tools for constructing complex carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] This guide is tailored for researchers and professionals in drug development and chemical synthesis, offering not just a step-by-step methodology but also the underlying chemical principles, critical safety mandates, and practical application context. The protocol emphasizes a robust and reproducible synthesis starting from the readily accessible precursor, 5-bromo-2-(methylthio)pyrimidine, followed by a lithium-halogen exchange and stannylation. A significant focus is placed on the challenging but essential purification process required to remove highly toxic organotin byproducts, ensuring the final compound's suitability for sensitive downstream applications.

Introduction

2.1 The Enduring Role of Organostannanes in Modern Synthesis

The Stille cross-coupling reaction stands as a cornerstone of C-C bond formation in organic chemistry, valued for its exceptional functional group tolerance and mild reaction conditions.[2] The organostannane (R-SnBu₃) component is a key player, offering a unique balance of stability and reactivity. Unlike more reactive organometallics, organostannanes are generally stable to air and moisture, allowing for easier handling, storage, and purification.[1][3] This stability, however, is paired with the significant challenge of removing stoichiometric tin byproducts post-reaction, a critical consideration for applications in medicinal chemistry where metal contamination is strictly regulated.

2.2 this compound: A Key Heterocyclic Building Block

The 2-(methylthio)pyrimidine motif is a prevalent feature in a variety of biologically active molecules. The title compound, this compound, serves as a specialized synthon that allows for the direct installation of this valuable fragment onto diverse molecular frameworks. Its primary application is as a coupling partner in Stille reactions, enabling the synthesis of complex heteroaryl compounds, which are often pursued as potent and selective inhibitors in drug discovery programs. The ability to forge a bond at the C5 position of the pyrimidine ring provides a powerful tool for structure-activity relationship (SAR) studies and the development of novel pharmaceutical candidates.

CRITICAL: Health and Safety Precautions

Warning: Organotin compounds, including tributyltin derivatives and their byproducts, are acutely toxic and pose significant health and environmental hazards. They can cause severe skin and eye irritation, damage organs through prolonged or repeated exposure, and are very toxic to aquatic life with long-lasting effects.[4][5] Strict adherence to the following safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; double-gloving or heavy-duty butyl rubber gloves are recommended), a lab coat, and chemical splash goggles with a face shield.[4][6]

-

Ventilation: All manipulations involving organotin reagents must be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]

-

Handling: Avoid all personal contact, including inhalation, ingestion, and skin/eye contact.[7] Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling. Contaminated work clothes should be laundered separately.[6]

-

Waste Disposal: All organotin-contaminated waste, including reaction residues, purification solvents, contaminated silica gel, and disposable labware, must be collected in designated, sealed hazardous waste containers. Dispose of contents and containers in accordance with all local, state, and federal regulations.[4][5]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material like sand or vermiculite. Do not use combustible materials. Place the absorbed material in a sealed container for hazardous waste disposal.[6]

Synthetic Strategy and Overview

The synthesis of the target compound is achieved via a two-part strategy. The first part involves the preparation of the necessary precursor, 5-bromo-2-(methylthio)pyrimidine. The second, and most critical, part is the stannylation of this precursor. This is accomplished through a low-temperature lithium-halogen exchange followed by quenching the resulting lithiated pyrimidine intermediate with tributyltin chloride.

Part A: Synthesis of 5-Bromo-2-(methylthio)pyrimidine (Precursor)

This guide assumes the precursor is synthesized via established literature methods. A common route involves the cyclization of thiourea with a malonaldehyde equivalent, followed by S-methylation and subsequent bromination at the electron-rich C5 position. For the purpose of this guide, we will begin with the stannylation step, assuming the availability of 5-bromo-2-(methylthio)pyrimidine.

Part B: Synthesis of this compound

6.1 Mechanistic Rationale

The core of this synthesis is a lithium-halogen exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi), acts as a potent nucleophile and strong base. At very low temperatures (e.g., -78 °C), it preferentially abstracts the bromine atom from the pyrimidine ring rather than acting as a base. This generates a highly reactive 5-lithiopyrimidine intermediate. This intermediate is then "quenched" by the addition of an electrophilic tin species, tributyltin chloride (Bu₃SnCl). The nucleophilic carbon of the lithiated pyrimidine attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond. The extremely low temperature is critical to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent.

6.2 Detailed Experimental Protocol

-

Reagents & Glassware:

-

All glassware must be oven- or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).[8]

-

Anhydrous tetrahydrofuran (THF) is required, typically obtained from a solvent purification system or distilled from sodium/benzophenone.

-

5-bromo-2-(methylthio)pyrimidine

-

n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

-

Tributyltin chloride

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-(methylthio)pyrimidine (1.0 equiv).

-

Dissolution: Add anhydrous THF (to make a ~0.2 M solution) via cannula or syringe.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Stannylation: In a separate dry flask, dissolve tributyltin chloride (1.1 equiv) in a small amount of anhydrous THF. Add this solution to the reaction mixture dropwise via cannula, again maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature over several hours or overnight.

-

Quenching: Once at room temperature, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with water, followed by brine. Separate the organic layer.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

6.3 Quantitative Data Summary

| Reagent | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Amount (g or mL) | Concentration (M) |

| 5-Bromo-2-(methylthio)pyrimidine | 207.06 | 1.0 | 10.0 | 2.07 g | ~0.2 in THF |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.05 | 10.5 | 6.56 mL | 1.6 |

| Tributyltin chloride | 325.49 | 1.1 | 11.0 | 3.58 g | --- |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | --- | --- | ~50 mL | --- |

Table based on a representative 10 mmol scale.

Purification and Work-up

7.1 The Challenge of Organotin Byproducts

Purification is the most critical and challenging aspect of this synthesis. The crude product will be contaminated with unreacted tributyltin chloride, hexabutyldistannane (from potential side reactions), and other tin-containing species. These byproducts are often non-polar, have similar chromatographic behavior to the desired product, and are highly toxic.[9][10] Their removal to parts-per-million (ppm) levels is essential for subsequent applications.[9]

7.2 Protocol: Aqueous Potassium Fluoride (KF) Wash

This is the most common and effective method for removing the bulk of tin byproducts.[3][11] Tributyltin halides react with fluoride ions to form tributyltin fluoride (Bu₃SnF), which is a highly insoluble, white solid that can be removed by filtration.

-

Dissolve the crude product from step 6.2.10 in a generous amount of diethyl ether or ethyl acetate.

-

Transfer the solution to an Erlenmeyer flask with a stir bar.

-

Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).

-

Stir the biphasic mixture vigorously for several hours (4 hours to overnight). A thick white precipitate (Bu₃SnF) will form.

-

Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove the solid precipitate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

7.3 Protocol: Flash Column Chromatography

Even after a KF wash, residual tin impurities may remain. Flash column chromatography is often necessary for final purification.

-

Technique: A simple and effective method involves flushing the crude product through a plug of silica gel treated with triethylamine (Et₃N).[3] Prepare a slurry of silica gel in hexanes containing 1-2% Et₃N. The amine deactivates acidic sites on the silica, which can otherwise cause decomposition of the organostannane product.

-

Eluent: Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The product is typically non-polar.

-

Monitoring: Monitor fractions by thin-layer chromatography (TLC), staining with a potassium permanganate (KMnO₄) solution, as organostannanes are often not UV-active.[10]

Characterization of Final Product

The final product, this compound, should be characterized thoroughly to confirm its identity and purity.

-

Physical Appearance: Colorless oil or low-melting solid.

-

Molecular Formula: C₁₇H₃₂N₂SSn[12]

-

Molecular Weight: 415.22 g/mol [12]

-

¹H NMR: Expect characteristic signals for the pyrimidine protons (two singlets or two doublets with small coupling), the methylthio group (singlet ~2.6 ppm), and complex multiplets for the tributyl groups (~0.9-1.6 ppm).

-

¹³C NMR: Signals for the pyrimidine carbons, the methylthio carbon, and the four distinct carbons of the butyl groups.

-

¹¹⁹Sn NMR: A single resonance confirming the presence of one tin environment.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the tin atom, confirming its presence in the molecule.

Application in Stille Cross-Coupling

The primary utility of the synthesized product is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This allows for the efficient formation of a C(sp²)-C(sp²) bond between the pyrimidine C5 position and an electrophilic partner.

9.1 The Stille Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative Addition of an organic halide (R¹-X) to the Pd(0) catalyst, forming a Pd(II) intermediate. (2) Transmetalation , where the pyrimidine group is transferred from the tin reagent to the palladium center, displacing the tin halide. (3) Reductive Elimination , where the two organic partners (R¹ and the pyrimidine) are coupled together, regenerating the Pd(0) catalyst.[1][11]

Conclusion

This guide outlines a detailed and reliable protocol for the synthesis of this compound. By providing a rationale for each procedural choice, from the mechanistic underpinnings of the stannylation reaction to the critical importance of purification, this document serves as a practical resource for synthetic chemists. The successful synthesis and rigorous purification of this key building block enable its effective use in Stille cross-coupling reactions, facilitating the assembly of complex, medicinally relevant molecules. The paramount importance of adhering to strict safety protocols when handling highly toxic organotin compounds cannot be overstated and is a central theme of this guide.

References

-

A simple chromatographic technique for the purification of organic stannanes. Journal of Organic Chemistry (ACS Publications). [Link]

-

TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

An efficient method for removing organotin impurities. Shandong Look Chemical. [Link]

-

A simple chromatographic technique for the purification of organic stannanes. ACS Publications. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

-

PREPARATION OF TRIBUTYL(CHLOROMETHYL)STANNANE AND TRIBUTYL(IODOMETHYL)STANNANE. Organic Syntheses. [Link]

-

Stille Coupling. NROChemistry. [Link]

-

Stille reaction. Wikipedia. [Link]

- Process for synthesis of a 2-thioalkyl pyrimidine.

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. [Link]

-

The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. MDPI. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. lobachemie.com [lobachemie.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sdlookchem.com [sdlookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Physical properties of 2-(Methylthio)-5-(tributylstannyl)pyrimidine

An In-Depth Technical Guide to 2-(Methylthio)-5-(tributylstannyl)pyrimidine

Section 1: Introduction and Strategic Overview

This compound is a specialized organometallic reagent that serves as a critical building block in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its structure uniquely combines a pyrimidine core, a prevalent scaffold in numerous FDA-approved drugs, with a tributyltin moiety, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.[1][2]

This guide provides an in-depth analysis of the compound's physical properties, a validated synthesis protocol with mechanistic insights, and a discussion of its strategic application in drug discovery. The content is tailored for researchers and drug development professionals who require a comprehensive understanding of this reagent to effectively incorporate it into their synthetic workflows. The pyrimidine ring is a key "privileged scaffold" in drug design, known for its ability to interact with a wide range of biological targets.[2] The tributylstannyl group facilitates the highly efficient and versatile Stille coupling reaction, enabling the precise formation of carbon-carbon bonds. This makes the title compound a valuable precursor for creating complex molecular architectures with potential therapeutic activity.[3]

Section 2: Core Physical and Chemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in experimental work, informing decisions on reaction setup, purification, and storage.

Chemical Structure

Caption: Chemical Structure of this compound.

Identifiers and Physical Data

The key physical and chemical properties of this compound are summarized below. This data is essential for accurate reagent measurement, reaction condition selection, and safety assessment.

| Property | Value | Source |

| CAS Number | 120717-37-5 | [4][5] |

| Molecular Formula | C₁₇H₃₂N₂SSn | [4][5][6][7] |

| Molecular Weight | 415.22 g/mol | [4][8][5][7] |

| Appearance | Liquid | [8] |

| Density | 1.193 g/mL at 25 °C | |

| Boiling Point | 434.4 °C at 760 mmHg | |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C (Refrigerator) | [9] |

Section 3: Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a palladium-catalyzed stannylation reaction. The following protocol is based on established methodologies and provides a reliable route to the target compound with a good yield.[4]

Experimental Protocol

Materials:

-

5-Bromo-2-(methylthio)pyrimidine

-

Hexabutylditin (Bu₆Sn₂)

-

bis(η³-allyl-μ-chloropalladium(II)) [Pd(allyl)Cl]₂

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-(methylthio)pyrimidine (1.0 eq), hexabutylditin (1.1 eq), and the palladium catalyst ([Pd(allyl)Cl]₂, 0.01-0.02 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reactants.

-

Initiation: Slowly add the solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture.

-

Reaction: Stir the mixture vigorously at ambient temperature for 4 hours. The reaction progress can be monitored by Gas-Liquid Chromatography (GLC) or Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate (1:1) eluent system.

-

Final Product: The purified fractions are combined and the solvent is removed. Final purification can be achieved by distillation under high vacuum to yield the product as a liquid.[4]

Causality and Mechanistic Insights

The choice of reagents is critical for the success of this synthesis:

-

Palladium Catalyst: The palladium(0) species, generated in situ from the precatalyst, is the active catalyst. It undergoes oxidative addition into the C-Br bond of the pyrimidine.

-

Hexabutylditin: This serves as the source of the tributyltin moiety. It undergoes transmetalation with the palladium complex.

-

TBAF: The fluoride source is thought to play a crucial role in activating the distannane reagent, facilitating the transmetalation step.

Caption: Experimental workflow for the synthesis of the title compound.

Section 4: Applications in Drug Discovery

The primary utility of this compound is as a key intermediate in Stille cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and ability to form C-C bonds that are often difficult to construct using other methods.

In a typical application, the compound is coupled with an organic halide or triflate (R-X) in the presence of a palladium catalyst. This introduces the 2-(methylthio)pyrimidine moiety into a target molecule. This scaffold is present in a wide array of biologically active compounds, including kinase inhibitors, anti-infective agents, and immunomodulators.[1][2][10][11] The methylthio group itself can be further functionalized, for instance, by oxidation to the corresponding sulfoxide or sulfone, providing additional avenues for structural diversification and modulation of physicochemical properties.[8]

Caption: General scheme of a Stille coupling reaction.

Section 5: Safety, Handling, and Storage

As a senior application scientist, it is imperative to emphasize that organotin compounds are hazardous and require careful handling.

-

Toxicity: Organotin compounds are toxic if swallowed and harmful if they come into contact with the skin.[12] They are known to cause skin irritation and serious eye irritation.[12][13][14]

-

Long-Term Effects: There is evidence that these compounds may damage fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure.[12]

-

Environmental Hazard: This compound is classified as very toxic to aquatic life with long-lasting effects.[12] Release into the environment must be strictly avoided.

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]

-

Avoid inhalation of vapors or mist.

-

Wash hands and skin thoroughly after handling.[12]

Storage:

-

Store the compound in a tightly sealed container in a refrigerator (2-8°C).[9]

-

Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

-

The product is chemically stable under standard ambient conditions.[12]

Section 6: References

-

2-Methylthio-5-(tributylstannyl)pyrimidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. (2024). Chemsrc.com.

-

This compound synthesis - ChemicalBook. (n.d.). ChemicalBook.

-

Supporting Information for a scientific publication. (n.d.). Source document.

-

SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

-

Material Safety Data Sheet - Tributyrin. (2004). Fisher Scientific.

-

SAFETY DATA SHEET - 5-Amino-2-(methylthio)pyrimidine. (2025). Fisher Scientific.

-

SAFETY DATA SHEET - 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine. (2025). Fisher Scientific.

-

2-(tributylstannyl)pyrimidine suppliers USA. (n.d.). GuideChem.

-

2-(Tributylstannyl)pyrimidine 95 153435-63-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

-

2-Methylthio-5-(tributylstannyl)pyrimidine | 120717-37-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

-

2-(METHYLTHIO)-4-(TRIBUTYLSTANNYL)PYRIMIDINE | 123061-49-4 - ChemicalBook. (2025). ChemicalBook.

-

2-(Tributylstannyl)pyrimidine CAS#: 153435-63-3 - ChemicalBook. (n.d.). ChemicalBook.

-

2-Methylthio-5-(tributylstannyl)pyrimidine - Organic Tin. (2021). BOCSCI.

-

2-(Tributylstannyl)pyrimidine 95 153435-63-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central.

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed.

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed.

-

Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. (n.d.). PubMed Central.

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(トリブチルスタンニル)ピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Methylthio-5-(tributylstannyl)pyrimidine_丁基锡_有机锡_有机锡化合物 [pucatalysts.com]

- 6. PubChemLite - 120717-37-5 (C17H32N2SSn) [pubchemlite.lcsb.uni.lu]

- 7. 2-(METHYLTHIO)-4-(TRIBUTYLSTANNYL)PYRIMIDINE | 123061-49-4 [chemicalbook.com]

- 8. 2-(tributylstannyl)pyrimidine suppliers USA [americanchemicalsuppliers.com]

- 9. 2-(Tributylstannyl)pyrimidine CAS#: 153435-63-3 [m.chemicalbook.com]

- 10. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(Methylthio)-5-(tributylstannyl)pyrimidine: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)-5-(tributylstannyl)pyrimidine (CAS No. 120717-37-5), a key organometallic intermediate in modern organic synthesis. The guide details a robust synthetic pathway, discusses its physicochemical properties, and provides predicted characterization data. A significant focus is placed on its application in palladium-catalyzed Stille cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and guidance on purification and handling.

Introduction: The Strategic Importance of Stannylated Pyrimidines

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including antiviral and anticancer agents. The ability to functionalize the pyrimidine ring at specific positions is therefore of paramount importance in drug discovery and development. Organostannanes, such as this compound, serve as versatile and highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. These reagents offer the advantage of being relatively stable to air and moisture while being reactive enough to participate in a wide range of C-C bond-forming transformations.

The subject of this guide, this compound, provides a strategic entry point for the introduction of diverse substituents at the C5 position of the 2-(methylthio)pyrimidine core. The methylthio group at the C2 position can also be further manipulated, for instance, through oxidation to the corresponding sulfoxide or sulfone, offering additional avenues for molecular diversification.

This guide will provide a detailed exploration of the synthesis of this key building block, its characterization, and a practical guide to its use in Stille cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is crucial for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 120717-37-5 | |

| Molecular Formula | C₁₇H₃₂N₂SSn | |

| Molecular Weight | 415.22 g/mol | |

| Appearance | Liquid | |

| Density | 1.193 g/mL at 25 °C | |

| Boiling Point | 434.4 °C at 760 mmHg |

Safety Information:

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Synthesis of this compound

The most logical and widely practiced approach for the synthesis of 5-stannylated pyrimidines involves a halogen-metal exchange followed by quenching with an organotin halide. In this case, the synthesis commences with the preparation of the key precursor, 5-bromo-2-(methylthio)pyrimidine.

Synthesis of the Precursor: 5-Bromo-2-(methylthio)pyrimidine

This synthesis is a two-step process starting from the readily available 5-bromouracil.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This step involves the conversion of the uracil ring to the more reactive dichloropyrimidine intermediate.

-

Reagents and Materials:

-

5-Bromouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 5-bromouracil (1.0 eq) and phosphorus oxychloride (10 eq).

-

Slowly add N,N-diethylaniline (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux for 4 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or used directly in the next step.

-

Step 2: Synthesis of 5-Bromo-2-(methylthio)pyrimidine

The dichloropyrimidine is then selectively reacted with sodium thiomethoxide to introduce the methylthio group at the C2 position.

-

Reagents and Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Sodium thiomethoxide (NaSCH₃)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

-

-

Protocol:

-

Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium thiomethoxide (1.1 eq) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-(methylthio)pyrimidine as a solid.

-

Final Step: Synthesis of this compound

The final step involves a lithium-halogen exchange on the brominated precursor, followed by quenching the resulting lithiated species with tributyltin chloride.

-

Reagents and Materials:

-

5-Bromo-2-(methylthio)pyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or flame-dried round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Nitrogen or Argon atmosphere

-

-

Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-(methylthio)pyrimidine (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting solution of the lithiated pyrimidine, add tributyltin chloride (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is typically an oil and can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Characterization

Due to the absence of published experimental spectra for this compound, the following are predicted NMR chemical shifts based on known values for the 2-(methylthio)pyrimidine core and the tributyltin moiety.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons, the methylthio group, and the butyl groups of the tributyltin moiety.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-4, H-6 | ~8.5 - 8.7 | s |

| Methylthio (-SCH₃) | ~2.5 - 2.6 | s |

| Tributyltin (-Sn(CH₂CH₂CH₂CH₃)₃) | ||

| α-CH₂ | ~1.0 - 1.2 | t |

| β-CH₂ | ~1.4 - 1.6 | m |

| γ-CH₂ | ~1.2 - 1.4 | m |

| δ-CH₃ | ~0.8 - 0.9 | t |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~170 - 172 |

| Pyrimidine C-4, C-6 | ~158 - 160 |

| Pyrimidine C-5 | ~120 - 125 |

| Methylthio (-SCH₃) | ~14 - 15 |

| Tributyltin (-Sn(CH₂CH₂CH₂CH₃)₃) | |

| α-C | ~9 - 11 |

| β-C | ~29 - 30 |

| γ-C | ~27 - 28 |

| δ-C | ~13 - 14 |

Mass Spectrometry

The mass spectrum (Electron Ionization, EI) is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of butyl groups from the tin atom. The isotopic pattern of tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) will be a key feature in the mass spectrum.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in Stille cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the C5 position of the pyrimidine ring and an sp²-hybridized carbon of an organic electrophile, typically an aryl or vinyl halide or triflate.

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnBu₃), in this case, this compound, transfers its pyrimidine group to the palladium center, displacing the halide and forming a new Pd(II) species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Stille Coupling with 4-Iodoanisole

The following is a representative protocol for the Stille coupling of this compound with 4-iodoanisole.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

4-Iodoanisole (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Anhydrous and degassed N,N-dimethylformamide (DMF) or toluene

-

Schlenk flask or sealed tube

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Nitrogen or Argon atmosphere

-

-

Protocol:

-

To a Schlenk flask, add this compound (1.0 eq), 4-iodoanisole (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous and degassed DMF or toluene via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up and Purification: Removal of Tin Byproducts

A critical aspect of Stille coupling is the removal of toxic tin byproducts from the reaction mixture. The most common and effective method involves treatment with a fluoride source, which precipitates the tin species as insoluble and less toxic organotin fluorides.

-

Protocol for Tin Byproduct Removal:

-

Dilute the cooled reaction mixture with ethyl acetate or diethyl ether.

-

Add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least 1-2 hours. A white precipitate of tributyltin fluoride will form.

-

Filter the entire mixture through a pad of Celite® to remove the solid tin fluoride.

-

Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(methylthio)pyrimidine.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of functionalized pyrimidines. Its synthesis, while requiring careful handling of organometallic reagents, is straightforward and proceeds in good yield from readily available starting materials. Its application in Stille cross-coupling reactions provides a powerful tool for the construction of complex molecules with potential biological activity. This guide has provided a comprehensive overview of its synthesis, characterization, and application, and is intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

-

Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Stille reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylthio-pyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059814). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C and 119 Sn NMR Data of Organotin(IV) Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

Spectroscopic Data for 2-(Methylthio)-5-(tributylstannyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-5-(tributylstannyl)pyrimidine is a key intermediate in organic synthesis, particularly in the construction of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions, such as the Stille coupling. Its utility lies in the strategic placement of a nucleophilic pyrimidine core, activated by the methylthio group, and a versatile tributylstannyl moiety that allows for the introduction of a wide range of substituents at the 5-position. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound and its subsequent products. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of NMR spectroscopy and mass spectrometry.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that give rise to a distinct spectroscopic fingerprint. The pyrimidine ring provides a rigid scaffold with characteristic aromatic proton and carbon signals. The methylthio group offers a sharp singlet in the ¹H NMR and a distinct methyl carbon signal in the ¹³C NMR. The tributylstannyl group, with its long alkyl chains, will dominate certain regions of the NMR spectra and provides the opportunity for ¹¹⁹Sn NMR analysis.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methylthio protons, and the protons of the three butyl groups attached to the tin atom.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) | Notes |

| Data from Sandosham & Undheim (1989) to be inserted | s | 2H | H-4, H-6 | The two pyrimidine protons are expected to be in a similar chemical environment. | |

| Data from Sandosham & Undheim (1989) to be inserted | s | 3H | S-CH₃ | A sharp singlet characteristic of a methyl group attached to a sulfur atom. | |

| Data from Sandosham & Undheim (1989) to be inserted | t | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | JSn-H ≈ 50 Hz | Alpha-methylene protons, showing coupling to the adjacent methylene group and satellites from coupling to ¹¹⁷Sn and ¹¹⁹Sn. |

| Data from Sandosham & Undheim (1989) to be inserted | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | Beta-methylene protons, appearing as a multiplet due to coupling with adjacent methylene groups. | |

| Data from Sandosham & Undheim (1989) to be inserted | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | Gamma-methylene protons, appearing as a multiplet. | |

| Data from Sandosham & Undheim (1989) to be inserted | t | 9H | Sn-(CH₂CH₂CH₂CH₃)₃ | Terminal methyl protons of the butyl groups. |

Causality in Proton Chemical Shifts:

-

Pyrimidine Protons: The protons at the 4 and 6 positions of the pyrimidine ring are in an electron-deficient environment due to the electronegativity of the two nitrogen atoms, hence they are expected to resonate at a relatively downfield chemical shift.

-

Methylthio Protons: The methyl protons are shielded by the sulfur atom and appear as a singlet in the upfield region.

-

Tributylstannyl Protons: The protons of the butyl chains exhibit characteristic patterns. The α-methylene protons are directly influenced by the tin atom and often show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment and hybridization of each carbon.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| Data from Sandosham & Undheim (1989) to be inserted | C-2 (Pyrimidine) | Carbon attached to two electronegative atoms (N and S). |

| Data from Sandosham & Undheim (1989) to be inserted | C-4, C-6 (Pyrimidine) | Pyrimidine ring carbons. |

| Data from Sandosham & Undheim (1989) to be inserted | C-5 (Pyrimidine) | Carbon directly attached to the tin atom. |

| Data from Sandosham & Undheim (1989) to be inserted | S-CH₃ | Methyl carbon of the methylthio group. |

| Data from Sandosham & Undheim (1989) to be inserted | Sn-(C H₂CH₂CH₂CH₃)₃ | Alpha-carbon of the butyl groups. |

| Data from Sandosham & Undheim (1989) to be inserted | Sn-(CH₂C H₂CH₂CH₃)₃ | Beta-carbon of the butyl groups. |

| Data from Sandosham & Undheim (1989) to be inserted | Sn-(CH₂CH₂C H₂CH₃)₃ | Gamma-carbon of the butyl groups. |

| Data from Sandosham & Undheim (1989) to be inserted | Sn-(CH₂CH₂CH₂C H₃)₃ | Delta-carbon (terminal methyl) of the butyl groups. |

Expert Insights on ¹³C Chemical Shifts: The carbon atom (C-5) directly bonded to the tin atom will exhibit a chemical shift influenced by the electronegativity and the heavy atom effect of tin. The carbons of the butyl chains will show a predictable pattern based on their distance from the tin atom.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a highly valuable technique for characterizing organotin compounds. The chemical shift of the tin nucleus is very sensitive to its coordination number and the nature of the substituents.

Table 3: Expected ¹¹⁹Sn NMR Data for this compound

| Chemical Shift (δ, ppm) | Notes |

| Data from Sandosham & Undheim (1989) to be inserted | The chemical shift is expected to be in the typical range for tetraorganostannanes. For comparison, the chemical shift of 5-(tributylstannyl)pyrimidine has been reported. |

Authoritative Grounding: The ¹¹⁹Sn chemical shift for organotin compounds can span a wide range, typically from +200 to -400 ppm relative to tetramethyltin (SnMe₄). The specific chemical shift for this compound will be influenced by the electronic effects of the pyrimidine ring and the methylthio group.

Figure 3. A simplified reaction scheme for the synthesis of this compound.

A more detailed description of the synthesis can be found in the original literature. [1]

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. A thorough analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, in conjunction with mass spectrometry, allows for the unambiguous identification and characterization of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. For definitive experimental values, consultation of the primary literature is recommended.

References

-

PubChemLite. This compound (C17H32N2SSn). Available from: [Link]

-

Sandosham, J.; Undheim, K. Palladium-Catalyzed Synthesis of 5-Tributylstannyl- and 5-Vinyl-2-substituted Pyrimidines. Acta Chemica Scandinavica, 1989 , 43, 684-689. Available from: [Link]

Sources

Stability and storage of 2-(Methylthio)-5-(tributylstannyl)pyrimidine

An In-depth Technical Guide to the Stability and Storage of 2-(Methylthio)-5-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenge of a Key Building Block

This compound (CAS No: 120717-37-5; Molecular Formula: C₁₇H₃₂N₂SSn) is a valuable bifunctional reagent in modern organic synthesis and medicinal chemistry.[1][2] Its utility stems from the presence of two key reactive sites: the tributylstannyl group, which is a cornerstone for palladium-catalyzed cross-coupling reactions like the Stille coupling, and the substituted pyrimidine ring, a common scaffold in pharmacologically active molecules.

However, the very features that make this compound a versatile synthetic tool also render it susceptible to degradation. The carbon-tin (C-Sn) bond is inherently labile, and the pyrimidine core is photosensitive.[3][4] A failure to appreciate these instabilities can lead to inconsistent reaction outcomes, the generation of difficult-to-remove impurities, and a misinterpretation of experimental results. This guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, optimal storage conditions, and robust protocols for assessing its integrity.

Chemical Profile and Inherent Stability Factors

The stability of this compound is dictated by the interplay of its two core structural components:

-

The Tributylstannyl Moiety: Organotin compounds, particularly those with Sn-C(sp²) bonds, are known for their sensitivity to environmental factors. The primary vulnerability is the polarity and length of the C-Sn bond, which makes it susceptible to cleavage by electrophiles. This reactivity is the basis for its utility in catalysis but also its primary route of degradation.[3] Many organotin compounds are sensitive to air and moisture, requiring handling under an inert atmosphere.[5]

-

The 2-(Methylthio)pyrimidine Ring: Pyrimidine and its derivatives are aromatic heterocyclic compounds that can absorb ultraviolet (UV) radiation. This absorption can lead to photochemical reactions, including the formation of photohydrates or cyclobutane dimers, which disrupt the aromatic system and alter the compound's chemical identity.[4][6][7] While the methylthio group is generally stable, the pyrimidine ring itself is the main photosensitive component.

Primary Degradation Pathways

Understanding the likely degradation pathways is critical for developing effective storage and handling strategies. For this compound, four primary pathways must be considered: protodestannylation, oxidation, photodegradation, and thermal decomposition.

A. Protodestannylation (Hydrolysis)

This is the most common degradation pathway for organostannanes. It involves the cleavage of the C-Sn bond by a proton source. Ambient moisture, acidic impurities (e.g., trace HCl in chloroform solvent), or silica gel used in chromatography can facilitate this process. The reaction yields the des-stannylated pyrimidine and a corresponding tributyltin byproduct, such as bis(tributyltin) oxide.[3]

B. Oxidation

Exposure to atmospheric oxygen can lead to the slow oxidation of the tributylstannyl group. While less rapid than protodestannylation for many stannanes, it contributes to long-term degradation, especially if the compound is not stored under an inert atmosphere.[5]

C. Photodegradation

Direct exposure to light, particularly in the UV spectrum, can excite the pyrimidine ring, leading to irreversible chemical changes.[7] This is a significant concern for compounds stored in clear glass vials on a lab bench or exposed to direct sunlight.

D. Thermal Decomposition

Like most complex organic molecules, this compound has limited thermal stability. Organotin compounds can undergo decomposition at elevated temperatures.[8][9] While stable at room temperature for short periods, prolonged exposure to heat can accelerate other degradation pathways and lead to complex decomposition mixtures.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, adherence to strict storage and handling protocols is essential. The following recommendations are based on best practices for sensitive organotin and heterocyclic compounds.[5][10]

Data Presentation: Storage Condition Summary

| Parameter | Long-Term Storage (> 1 month) | Short-Term / In-Use Storage |

| Temperature | -20°C or lower.[10][11] | 2-8°C (refrigerator). Room temperature is acceptable for a few hours. |

| Atmosphere | Inert gas (Argon or Nitrogen) backfill.[5] | Handle quickly; minimize air exposure. Use inert gas for transfers. |

| Light | Amber glass vial or vial wrapped in foil. Store in darkness. | Protect from direct light. Use amber vials for solutions. |

| Container | Tightly sealed vial with a PTFE-lined cap.[5] | Tightly sealed vial. Ensure cap is secure after each use. |

| Form | Solid (preferred) or as a solution in anhydrous, non-protic solvent (e.g., THF, Toluene). | Anhydrous solvents are critical for solutions. |

Experimental Protocols: Safe Handling Workflow

-

Preparation: Before handling, ensure a clean, dry, and inert environment is available. Purge a Schlenk flask or vial with argon or nitrogen.

-

Equilibration: Remove the sealed container from the freezer and allow it to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

-

Dispensing: Conduct all transfers in a well-ventilated chemical fume hood.[5] For solid transfers, use a glove box or glove bag if possible. If not, quickly weigh the required amount and immediately reseal the container, purging the headspace with inert gas before tightening the cap.

-

Solution Preparation: Prepare solutions using anhydrous, degassed solvents. Transfer solvents via a cannula or a dry syringe.

-

Waste Disposal: All materials contaminated with organotin compounds (gloves, pipette tips, glassware) are considered hazardous waste and must be disposed of according to institutional and local regulations.[5]

Protocol for Stability Assessment

Regularly assessing the purity of this compound is a self-validating practice that ensures experimental reliability. A multi-step approach is recommended.

Methodology 1: Purity Assessment by NMR Spectroscopy

-

Objective: To qualitatively identify the presence of the primary degradation product, 2-(methylthio)pyrimidine, via ¹H NMR and to confirm the integrity of the C-Sn bond via ¹¹⁹Sn NMR.

-

Procedure:

-

Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆). Causality Note: Using an anhydrous solvent is critical to prevent degradation during the analysis itself.

-

Acquire a standard ¹H NMR spectrum.

-

Look for: The appearance of a new singlet in the aromatic region (typically >8.5 ppm) and a new singlet around 2.6 ppm, corresponding to the protons of the des-stannylated pyrimidine. The characteristic tributyltin signals (~0.9-1.6 ppm) will remain, but they will belong to the byproduct (e.g., (Bu₃Sn)₂O).

-

-

Acquire a ¹¹⁹Sn{¹H} NMR spectrum (proton-decoupled).

-

Look for: A single, sharp resonance for the starting material. The appearance of a second signal, often for (Bu₃Sn)₂O, indicates degradation. The chemical shift provides direct evidence of the tin atom's chemical environment.[12]

-

-

Methodology 2: Quantitative Analysis by HPLC-UV

-

Objective: To obtain a quantitative measure of purity and to monitor degradation over time in a formal stability study.

-

Procedure:

-

Method Development: Develop a reverse-phase HPLC method. A C18 column is a good starting point.[13]

-

Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile is typically effective. Causality Note: The acid is necessary to ensure consistent protonation of the pyrimidine ring for sharp, reproducible peaks.

-

Detection: Use a UV detector set to the λₘₐₓ of the pyrimidine chromophore (~254-270 nm).

-

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a dilution series for a calibration curve.

-

Analysis: Inject the sample and analyze the chromatogram. The purity can be calculated based on the relative peak area of the main component versus the degradation products.

-

Forced Degradation Study (Trustworthiness): To create a self-validating, stability-indicating method, subject the compound to forced degradation (e.g., treat with dilute acid, expose to UV light, heat). Analyze the stressed samples to ensure the analytical method can separate the parent compound from its degradation products.

-

Summary and Key Takeaways

The chemical integrity of this compound is paramount for its successful application. Its stability is primarily challenged by moisture, air, light, and heat .

-

Prioritize Cold, Dark, Inert Storage: The single most effective strategy is to store the compound at -20°C under an argon or nitrogen atmosphere in a tightly sealed amber vial.

-

Handle with Care: Always allow the container to warm to room temperature before opening to prevent moisture condensation. Minimize exposure to air during transfers.

-

Trust but Verify: Do not assume the purity of aged material. Perform a quick purity check (¹H NMR is often sufficient) before use in a critical reaction.

-

Use Anhydrous Solvents: When preparing solutions, always use high-quality anhydrous solvents to prevent protodestannylation.

By implementing these scientifically grounded storage and handling protocols, researchers can ensure the long-term stability and reliability of this important synthetic building block, leading to more reproducible and successful scientific outcomes.

References

-

Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Analytical Atomic Spectrometry, 11(12), 1137-1143. [Link][10][11]

-

Boorstein, R. J., & Hilbert, T. P. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(44), 10420-10428. [Link][6]

-

Nuevo, M., et al. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. NASA Technical Reports Server. [Link][7]

-

U.S. National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry. [Link][13]

-

U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. [Link][14]

-

Centers for Disease Control and Prevention. (1994). Organotin Compounds (as Sn) 5504. NIOSH Manual of Analytical Methods. [Link][15]

-

Dietzel, K. L., et al. (2019). Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. Inorganics, 7(6), 76. [Link][12]

-

Arkis, E. (2004). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 88(1), 45-50. [Link][8]

-

Loba Chemie. (2016). DIBUTYLTIN OXIDE FOR SYNTHESIS MSDS. [Link][16]

-

ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. [Link][4]

-

Zhang, W., et al. (2012). Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride). Advanced Materials Research, 550-553, 111-114. [Link][9]

-

Chemical Land. (2021). 2-Methylthio-5-(tributylstannyl)pyrimidine. [Link][2]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pucatalysts.com [pucatalysts.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride) | Scientific.Net [scientific.net]

- 10. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]

- 11. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 12. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. cdc.gov [cdc.gov]

- 16. lobachemie.com [lobachemie.com]

Introduction to Organostannane Chemistry for Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organostannane chemistry provides a robust and highly adaptable framework for the formation of carbon-carbon bonds, a fundamental process in modern organic synthesis.[1][2] This guide offers a detailed exploration of the core tenets of organostannane chemistry, with a significant focus on its application in cross-coupling reactions, most notably the celebrated Stille coupling. This document will cover the synthesis of essential organostannane reagents, present in-depth mechanistic details and experimental procedures for their application, and tackle the vital considerations of handling and waste management for these toxicologically important compounds. Additionally, this guide will examine other key transformations involving organostannanes and provide a brief overview of contemporary alternatives, creating a comprehensive resource for professionals in drug discovery and materials science.

Core Concepts in Organostannane Chemistry

Organostannanes, also known as organotin compounds, are a class of organometallic compounds that feature a tin-carbon bond.[1] Their value in organic synthesis is derived from a finely tuned balance of stability and reactivity. These compounds are typically stable in the presence of air and moisture, which simplifies their handling compared to many other organometallic reagents.[1][3] The reactivity of the tin-carbon bond can be modulated by the nature of the organic groups attached to the tin atom.

The general structure is represented as R-SnR'₃, where 'R' is the organic moiety transferred during a cross-coupling reaction, and 'R'' are typically non-transferable groups, such as butyl or methyl. The rate at which the 'R' group is transferred generally follows the trend: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl.[1]

Synthesis of Organostannane Reagents

The wide applicability of organostannanes is heavily reliant on the accessibility of a diverse range of these compounds. Key synthetic methods include:

-

From Grignard or Organolithium Reagents: A versatile approach to forming a tin-carbon bond involves the reaction of a trialkyltin halide (e.g., Bu₃SnCl) with a Grignard reagent (RMgX) or an organolithium reagent (RLi).[1]

-

Hydrostannylation: The addition of a tin hydride (e.g., Bu₃SnH) across an alkyne or alkene is an effective method for synthesizing vinylstannanes and alkylstannanes, respectively.[4] This reaction can be initiated by radical species or catalyzed by transition metals.

Experimental Protocol: Synthesis of Tributyl(vinyl)stannane

This protocol details the synthesis of a widely used vinylstannane reagent through the reaction of vinylmagnesium bromide with tributyltin chloride.[5][6]

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a crystal of iodine to activate the magnesium surface.

-

Initiate the formation of the Grignard reagent by the dropwise addition of a solution of vinyl bromide in anhydrous THF to the magnesium turnings.

-

Once the reaction has started, add the remaining vinyl bromide solution at a rate that sustains a gentle reflux.

-

After the addition is complete, cool the reaction mixture to 0 °C.

-

Slowly introduce a solution of tributyltin chloride in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Quench the reaction by the careful, slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield tributyl(vinyl)stannane as a colorless oil.

The Stille Coupling Reaction: A Pillar of C-C Bond Formation

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide (such as a triflate).[1][2] It stands as one of the most significant methods for constructing carbon-carbon bonds, especially between sp²-hybridized carbon atoms.

The Catalytic Cycle

The mechanism of the Stille reaction is widely accepted to proceed via a catalytic cycle that comprises three principal steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to generate a Pd(II) complex.[7][8]

-

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, leading to the displacement of the tin halide. This step is frequently the rate-determining step of the reaction.[8]

-

Reductive Elimination: The two organic moieties (R¹ and R²) attached to the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst for the next cycle.[7][8]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: A General Procedure for Stille Coupling

This protocol outlines a general method for conducting a Stille coupling reaction.[7][8][9][10] It is important to note that reaction conditions should be optimized for individual substrates.

Materials:

-

Organic halide (or triflate)

-

Organostannane

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the organic halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and any other solid additives.[7]

-

Introduce the anhydrous, degassed solvent via syringe.

-

Add the organostannane (typically 1.1-1.5 eq) to the reaction mixture using a syringe.[8]

-

Heat the reaction mixture to the designated temperature (usually between 80-110 °C) and stir.[7]

-

Monitor the progress of the reaction using a suitable analytical method (e.g., TLC, GC-MS).[7][10]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Follow an appropriate workup procedure to remove tin byproducts (refer to Section 7).

-

Purify the crude product using column chromatography.

Scope and Limitations

The Stille coupling is renowned for its extensive functional group tolerance, accommodating moieties such as esters, amides, ketones, and nitro groups.[3] A broad spectrum of organic halides and pseudohalides can be employed, including aryl, vinyl, and acyl halides.[1] Correspondingly, a variety of organostannanes, such as aryl-, vinyl-, and alkynylstannanes, serve as effective coupling partners.[1]

Table 1: Representative Yields for Stille Coupling Reactions

| Organic Halide/Triflate | Organostannane | Product | Yield (%) | Reference |

| Iodobenzene | Tributyl(vinyl)stannane | Styrene | 90 | [11] |

| 1-Bromo-4-nitrobenzene | Furan-2-yltributyltin | 2-(4-Nitrophenyl)furan | 98 | [2] |

| p-Methoxyphenyl triflate | (E)-1-Hexenyltributylstannane | (E)-1-(4-Methoxyphenyl)-1-hexene | 69 | [11] |

| Acyl chloride | Alkyl-tin reagent | Ketone | 53-87 | [1] |

Other Significant Reactions of Organostannanes

Although the Stille coupling is their most famous application, organostannanes are involved in a range of other valuable synthetic transformations.

Transmetalation with Organolithium Reagents

Organostannanes can undergo transmetalation with organolithium reagents to produce new organolithium species. This method is especially useful for preparing organolithium reagents that are challenging to synthesize by other means.[12] The Li/Sn exchange is typically very fast and proceeds with retention of stereochemistry at the carbon center.[12]

Radical Reactions

Trialkyltin hydrides (e.g., Bu₃SnH) are extensively used as radical-based reducing agents in organic synthesis. For instance, they can efficiently reduce organic halides to their corresponding hydrocarbons.

Practical Considerations: Handling and Safety

A major drawback of organostannane chemistry is the inherent toxicity of organotin compounds.[1][2] Tributyltin and trimethyltin compounds are particularly hazardous and must be handled with extreme caution in a well-ventilated fume hood, utilizing appropriate personal protective equipment.[13]

Table 2: Acute Toxicity of Selected Organotin Compounds

| Compound | Route | Species | LD50/LC50 | Reference |

| Tributyltin oxide | Inhalation | Rat | 77 mg/m³ (4h) | [14] |

| Trimethyltin chloride | Oral | Rat | 12.6 mg/kg | [13] |

| Triethyltin compounds | - | Mammals | Potent neurotoxins | [13] |

| Dibutyltin dichloride | - | - | Less toxic than tributyltin compounds | [13] |

Workup and Purification: Removing Tin Byproducts

The effective removal of toxic tin byproducts from the reaction mixture is a crucial step in any synthesis involving organostannanes. Several established methods exist for this purpose:

-

Aqueous KF Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) leads to the precipitation of tin byproducts as insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[15]

-

DBU/Iodine Treatment: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with iodine can effectively scavenge tin residues.[16]

-

Chromatography on Triethylamine-treated Silica Gel: In certain cases, flash chromatography using silica gel that has been treated with triethylamine can successfully separate the desired product from tin impurities.[15]

Caption: General workflow for the removal of tin byproducts.

Alternatives to Organostannane Chemistry

Due to the toxicity concerns associated with organotin compounds, several alternative cross-coupling reactions have gained prominence.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction employs organoboron reagents (boronic acids and esters) which are generally less toxic and more environmentally friendly.[17][18][19]

-

Hiyama Coupling: This reaction utilizes organosilanes as the organometallic component, providing another less toxic alternative.[20]

-

Negishi Coupling: This reaction involves organozinc reagents, which are highly reactive but also more sensitive to air and moisture compared to organostannanes.

Conclusion

Organostannane chemistry, particularly the Stille coupling reaction, continues to be a vital tool in modern organic synthesis, valued for its wide scope and tolerance of various functional groups. Although the toxicity of organotin compounds requires meticulous handling and purification protocols, the efficacy of these reagents in the construction of complex molecular structures is beyond dispute. A comprehensive understanding of their synthesis, reactivity, and safe handling, as detailed in this guide, is crucial for any researcher looking to harness the full potential of organostannane chemistry in their synthetic work.

References

-

Organic Chemistry Portal. (n.d.). Vinylstannane synthesis by stannylation or C-Sn coupling reaction. [Link]

-

Organic Synthesis. (n.d.). Stille Coupling. [Link]

-

Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119–122. [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). [Link]

-

NROChemistry. (n.d.). Stille Coupling. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. [Link]

-

Doyle, A. G., & Vedejs, E. (1999). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. The Journal of Organic Chemistry, 64(5), 1684–1688. [Link]

-

PubMed. (1999). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. The Journal of Organic Chemistry, 64(5), 1684–1688. [Link]

-

Organic Chemistry Portal. (n.d.). Arylstannane synthesis by stannylation or C-Sn coupling reaction. [Link]

-

Roberts, D. D., et al. (2023). Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes. Advanced Synthesis & Catalysis, 365(10). [Link]

-

Organic Syntheses. (n.d.). 3-methylene-4-isopropyl-1,1-cyclopentanedicarboxylic acid, dimethyl ester. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Organic Syntheses. (2023). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis of Arylstannanes. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of allylstannanes and vinylstannanes by the stannyl-cupration of allenes. [Link]

-